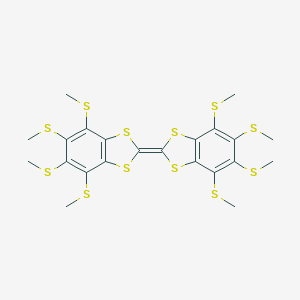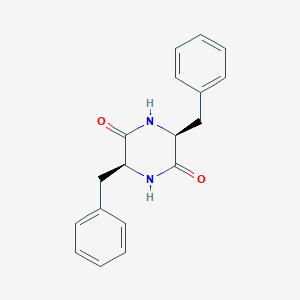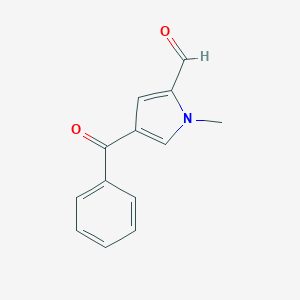
4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that can be considered as a derivative of pyrrole-2-carbaldehyde, where a benzoyl group is attached at the 4-position and a methyl group at the 1-position of the pyrrole ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, food flavors, and functional materials .
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehyde derivatives can be achieved through various methods. One such method involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C. This method can potentially be adapted to synthesize 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not provided, related compounds have been characterized using various spectroscopy methods such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry. These techniques can be used to determine the structure and confirm the identity of the synthesized compound .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. For instance, they can be used to synthesize acid hydrazide-hydrazones and their derivatives, which have multiple applications. The reactivity of the aldehyde group allows for condensation reactions, and the presence of the benzoyl group could influence the electronic properties and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde would likely include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. For example, the benzoyl group could increase the hydrophobicity of the compound, while the aldehyde group could allow for the formation of hydrogen bonds. Theoretical calculations, such as quantum chemical calculations, can provide insights into the thermodynamic parameters and predict the behavior of the compound under various conditions .
Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : “4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It’s used in early discovery research as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by the manufacturer .
- Results or Outcomes : The manufacturer does not provide analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrrole derivatives, including “4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde”, have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- Methods of Application : The specific methods of application or experimental procedures for these compounds depend on the specific therapeutic application and are typically determined by medicinal chemists and pharmacologists .
- Results or Outcomes : Pyrrole subunits are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Scientific Field: Biochemistry
- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Methods of Application : These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results or Outcomes : Molecules containing the Py-2-C skeleton have various biological functions .
Safety And Hazards
properties
IUPAC Name |
4-benzoyl-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCINSJQPIINCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377543 |
Source


|
| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
128843-58-3 |
Source


|
| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


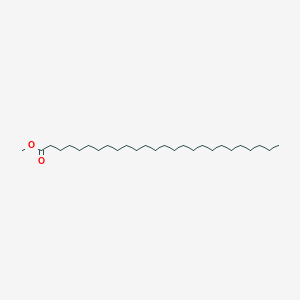
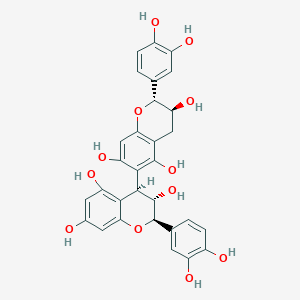
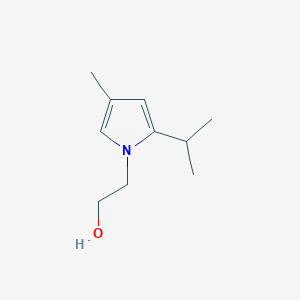
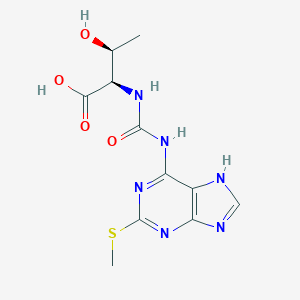
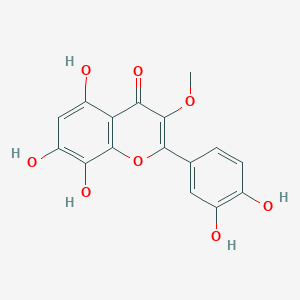
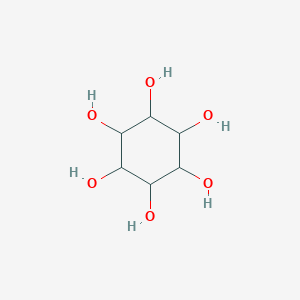
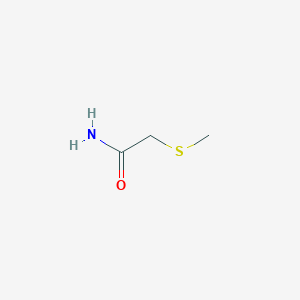
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
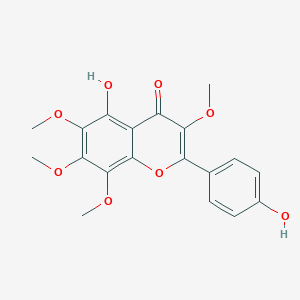
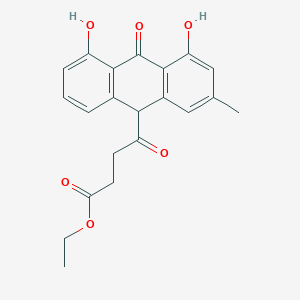
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
